Piroxantrone

Catalog No.
S548636
CAS No.
91441-23-5
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxantrone

CAS Number

91441-23-5

Product Name

Piroxantrone

IUPAC Name

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2

InChI Key

UKNVCOILWOLTLJ-UHFFFAOYSA-N

SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

Solubility

H2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

Synonyms

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815;Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl.

Canonical SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

Description

The exact mass of the compound Piroxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o > 11.20 (mg/ml)buffer, ph4 > 9.60 (mg/ml)buffer, ph9 > 11.50 (mg/ml)ethanol < 0.73 (mg/ml)dma 0.70 (mg/ml)dmso > 9.60 (mg/ml)chcl3 < 0.77 (mg/ml)etoac < 0.71 (mg/ml)t-buoh < 0.71 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piroxantrone is an anthrapyrazole antineoplastic antibiotic characterized by its chemical formula C21H25N5O4C_{21}H_{25}N_{5}O_{4}. It is primarily recognized for its ability to intercalate into DNA, disrupting the normal function of the genetic material, which is crucial for cell replication and repair. This compound interacts specifically with topoisomerase II, an enzyme essential for DNA replication, thereby inhibiting both DNA and RNA synthesis. Piroxantrone has been studied for its potential use in cancer therapy due to these mechanisms of action .

  • Intercalation: It inserts itself between base pairs in DNA, which can lead to structural distortions and hinder replication.
  • Oxidation: This compound can be oxidized to form quinone derivatives, which may contribute to its cytotoxic effects .
  • Complex Formation: Piroxantrone can form complexes with metal ions, such as iron(III), potentially leading to oxidative damage in biological systems .

The biological activity of piroxantrone is primarily linked to its role as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA complex, piroxantrone prevents the normal re-ligation of DNA strands after they have been cleaved, leading to cell death, particularly in rapidly dividing cancer cells. Studies have shown that it exhibits significant antitumor activity against various cancer types, including breast and lung cancers .

Piroxantrone can be synthesized through several methods, with one common approach being the reaction of 1,3-diaminopropane with other chemical precursors. The synthesis typically involves:

  • Formation of Intermediate Compounds: Utilizing 1,3-diaminopropane as a building block.
  • Cyclization and Functionalization: Subsequent reactions lead to the formation of the anthrapyrazole structure characteristic of piroxantrone.

These methods highlight the importance of specific amines and other reagents in constructing the complex molecular framework of piroxantrone .

Piroxantrone is primarily explored for its applications in oncology as a chemotherapeutic agent. Its ability to inhibit DNA replication makes it a candidate for treating various malignancies. Clinical trials have evaluated its efficacy and safety profile in different cancer types, contributing to ongoing research in cancer pharmacotherapy .

Interaction studies have revealed that piroxantrone may exert its effects through various pathways:

  • Metal Ion Interactions: It forms complexes with iron(III), which may enhance its cytotoxicity by generating reactive oxygen species .
  • Synergistic Effects: Research has indicated that combining piroxantrone with other chemotherapeutic agents may lead to enhanced therapeutic outcomes, although specific combinations require further investigation .

Piroxantrone shares structural and functional similarities with several other compounds. Notable comparisons include:

CompoundStructure TypeMechanism of ActionUnique Features
LosoxantroneAnthrapyrazoleTopoisomerase II inhibitionSimilar mechanism but different toxicity profile
DoxorubicinAnthracyclineIntercalation into DNA and topoisomerase II inhibitionWell-established clinical use but higher cardiotoxicity
EtoposidePodophyllotoxinTopoisomerase II inhibitionDifferent structural basis; used widely in clinical settings

Piroxantrone's uniqueness lies in its specific structural features that allow for selective intercalation and interaction with topoisomerase II, making it a subject of interest in ongoing cancer research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 g/mol

Monoisotopic Mass

411.19065430 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YL4TY9WH22

Pharmacology

Piroxantrone is an anthrapyrazole antineoplastic antibiotic. Piroxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. Although less cardiotoxic than doxorubicin, this agent exhibits a narrow spectrum of antineoplastic activity. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Stability Shelf Life

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours.

Dates

Modify: 2024-02-18
1: Liang H, Wu X, Guziec LJ, Guziec FS Jr, Larson KK, Lang J, Yalowich JC, Hasinoff BB. A structure-based 3D-QSAR study of anthrapyrazole analogues of the anticancer agents losoxantrone and piroxantrone. J Chem Inf Model. 2006 Jul-Aug;46(4):1827-35. PubMed PMID: 16859314.
2: Hasinoff BB, Tran KT. The displacement of iron(III) from its complexes with the anticancer drugs piroxantrone and losoxantrone by the hydrolyzed form of the cardioprotective agent dexrazoxane. J Inorg Biochem. 1999 Nov-Dec;77(3-4):257-9. PubMed PMID: 10643663.
3: Herman EH, Zhang J, Hasinoff BB, Tran KT, Chadwick DP, Clark JR Jr, Ferrans VJ. Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Toxicology. 1998 Jun 26;128(1):35-52. PubMed PMID: 9704904.
4: Lincoln S, Blessing JA, McGehee R, Lentz SS. Phase II trial of piroxantrone in advanced squamous cell carcinoma of the cervix: a Gynecological Oncology Group study. Am J Clin Oncol. 1997 Feb;20(1):84-5. PubMed PMID: 9020296.
5: Malviya VK, Liu PY, Goldberg DA, Hantel A, O'Toole RV, Roach RW, Conrad ME, Alberts DS. A phase II trial of piroxantrone in endometrial cancer: Southwest Oncology Group study 8918. Anticancer Drugs. 1996 Jul;7(5):527-30. PubMed PMID: 8862719.
6: Albain KS, Liu PY, Hantel A, Poplin EA, O'Toole RV, Wade JL 3rd, Maddox AM, Alberts DS. A phase II trial of piroxantrone in advanced ovarian carcinoma after failure of platinum-based chemotherapy: Southwest Oncology Group Study 8904. Gynecol Oncol. 1995 Jun;57(3):407-11. PubMed PMID: 7774846.
7: Sosman JA, Flaherty LE, Liu PY, Fletcher W, Thompson JA, Hantel A, Sondak V. A phase II trial of piroxantrone in disseminated malignant melanoma. A Southwest Oncology Group study. Invest New Drugs. 1995;13(1):83-7. PubMed PMID: 7499114.
8: Ingle JN, Kuross SA, Mailliard JA, Loprinzi CL, Jung SH, Nelimark RA, Krook JE, Long HJ. Evaluation of piroxantrone in women with metastatic breast cancer and failure on nonanthracycline chemotherapy. Cancer. 1994 Sep 15;74(6):1733-8. PubMed PMID: 8082075.
9: Pazdur R, Bready B, Scalzo AJ, Brandof JE, Close DR, Kolbye S, Winn RJ. Phase II trial of piroxantrone in metastatic gastric adenocarcinoma. Invest New Drugs. 1994;12(3):263-5. PubMed PMID: 7896547.
10: Hantel A, Tangen C, Gluck WL, Macdonald JS. Phase II trial of piroxantrone in gastric carcinoma. A Southwest Oncology Group study. Invest New Drugs. 1994;12(2):159-61. PubMed PMID: 7860236.
11: Ravdin PM, Green S, Doroshow JH, Martino S. Phase II trial of piroxantrone in metastatic breast cancer. A Southwest Oncology Group study. Invest New Drugs. 1994;12(4):333-6. PubMed PMID: 7775136.
12: Zalupski MM, Benedetti J, Balcerzak SP, Hutchins LF, Belt RJ, Hantel A, Goodwin JW. Phase II trial of piroxantrone for advanced or metastatic soft tissue sarcomas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):337-41. PubMed PMID: 8157477.
13: Jenkins TR, Tangen C, Macdonald JS, Weiss G, Chapman R, Hantel A. A phase II trial of piroxantrone in adenocarcinoma of the pancreas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):329-31. PubMed PMID: 8157474.
14: Berg SL, Balis FM, Godwin KS, Poplack DG. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of piroxantrone in the rhesus monkey. Invest New Drugs. 1993 Nov;11(4):255-61. PubMed PMID: 8157468.
15: Savarese DM, Denicoff AM, Berg SL, Hillig M, Baker SP, O'Shaughnessy JA, Chow C, Otterson GA, Balis FM, Poplack DG, et al. Phase I study of high-dose piroxantrone with granulocyte colony-stimulating factor. J Clin Oncol. 1993 Sep;11(9):1795-803. PubMed PMID: 7689093.
16: Berg SL, Savarese DM, Balis FM, Denicoff AM, Hillig M, O'Shaughnessy JA, Poplack DG, Cowan KH. Pharmacokinetics of piroxantrone in a phase I trial of piroxantrone and granulocyte-colony stimulating factor. Cancer Res. 1993 Jun 1;53(11):2587-90. PubMed PMID: 7684320.
17: Taylor SA, Benedetti J, Schuller D, Richman SP, Broun GO, Hantel A. Phase II trial of piroxantrone in patients with recurrent and metastatic squamous cell carcinoma of the head and neck. A Southwest Oncology Group trial. Invest New Drugs. 1993 May-Aug;11(2-3):227-9. PubMed PMID: 8262737.
18: Chang AY, Kim K, Glick J, Anderson T, Karp D, Johnson D. Phase II study of taxol, merbarone, and piroxantrone in stage IV non-small-cell lung cancer: The Eastern Cooperative Oncology Group Results. J Natl Cancer Inst. 1993 Mar 3;85(5):388-94. PubMed PMID: 8094467.
19: Allen A, Wolf M, Crawford ED, Davis MP, Natale RB, Barnett ML. Phase II evaluation of piroxantrone in renal cell carcinoma. A Southwest Oncology Group Study. Invest New Drugs. 1992 Jul;10(2):129-32. PubMed PMID: 1500267.
20: Williamson SK, Crowley JJ, Livingston R, Hantel A, Doroshow JH. Phase II trial of piroxantrone in advanced non-small cell carcinoma of the lung. A Southwest Oncology Group study. Invest New Drugs. 1992 Apr;10(1):29-30. PubMed PMID: 1318871.
21: Hantel A, Donehower RC, Rowinsky EK, Vance E, Clarke BV, McGuire WP, Ettinger DS, Noe DA, Grochow LB. Phase I study and pharmacodynamics of piroxantrone (NSC 349174), a new anthrapyrazole. Cancer Res. 1990 Jun 1;50(11):3284-8. PubMed PMID: 2334921.
22: Clarke BV, Harwood KV, Donehower R. Local toxicity of piroxantrone: an anthrapyrazole with irritant and vesicant properties similar to those of doxorubicin. J Natl Cancer Inst. 1989 Sep 6;81(17):1331-2. PubMed PMID: 2769786.
23: Frank SK, Mathiesen DA, Szurszewski M, Kuffel MJ, Ames MM. Preclinical pharmacology of the anthrapyrazole analog oxantrazole (NSC-349174, piroxantrone). Cancer Chemother Pharmacol. 1989;23(4):213-8. PubMed PMID: 2924379.

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